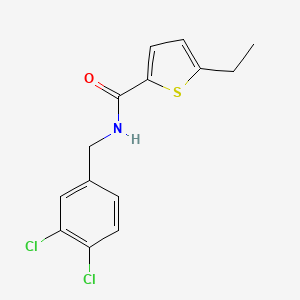![molecular formula C18H16BrClN2O3 B6114916 (2Z)-5-Bromo-4-chloro-2-({[(2,3-dimethoxyphenyl)methyl]amino}methylidene)-2,3-dihydro-1H-indol-3-one](/img/structure/B6114916.png)
(2Z)-5-Bromo-4-chloro-2-({[(2,3-dimethoxyphenyl)methyl]amino}methylidene)-2,3-dihydro-1H-indol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-5-Bromo-4-chloro-2-({[(2,3-dimethoxyphenyl)methyl]amino}methylidene)-2,3-dihydro-1H-indol-3-one is a synthetic organic compound that belongs to the class of indole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-Bromo-4-chloro-2-({[(2,3-dimethoxyphenyl)methyl]amino}methylidene)-2,3-dihydro-1H-indol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Halogenation: The indole core is then subjected to halogenation using bromine and chlorine reagents to introduce the bromine and chlorine atoms at specific positions on the indole ring.
Aminomethylation: The dimethoxyphenyl group is introduced through a Mannich reaction, where the indole derivative reacts with formaldehyde and the dimethoxyphenylamine under acidic conditions to form the aminomethylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(2Z)-5-Bromo-4-chloro-2-({[(2,3-dimethoxyphenyl)methyl]amino}methylidene)-2,3-dihydro-1H-indol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under reflux conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted indole derivatives with new functional groups replacing the halogens.
科学研究应用
(2Z)-5-Bromo-4-chloro-2-({[(2,3-dimethoxyphenyl)methyl]amino}methylidene)-2,3-dihydro-1H-indol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of (2Z)-5-Bromo-4-chloro-2-({[(2,3-dimethoxyphenyl)methyl]amino}methylidene)-2,3-dihydro-1H-indol-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific biological activity.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Bromomethyl methyl ether: A compound used in the synthesis of complex organic molecules.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with antimicrobial properties.
Uniqueness
(2Z)-5-Bromo-4-chloro-2-({[(2,3-dimethoxyphenyl)methyl]amino}methylidene)-2,3-dihydro-1H-indol-3-one is unique due to its specific combination of bromine, chlorine, and dimethoxyphenyl groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
5-bromo-4-chloro-2-[(2,3-dimethoxyphenyl)methyliminomethyl]-1H-indol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O3/c1-24-14-5-3-4-10(18(14)25-2)8-21-9-13-17(23)15-12(22-13)7-6-11(19)16(15)20/h3-7,9,22-23H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLRBHFYRFRLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN=CC2=C(C3=C(N2)C=CC(=C3Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2,2-Dimethylpropyl)-3-hydroxy-3-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]piperidin-2-one](/img/structure/B6114842.png)

![4-chloro-N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B6114854.png)
![11-(2-Ethoxyphenyl)-4-ethylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B6114855.png)
![3-Methyl-4-[4-(methylsulfanyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B6114863.png)
![5-methyl-2-[4-({methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenyl]-6-(trifluoromethyl)pyrimidin-4(](/img/structure/B6114867.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6114878.png)
![1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane](/img/structure/B6114882.png)
![2,4-dimethoxy-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline](/img/structure/B6114891.png)
![N-(3'-methyl-3-biphenylyl)-1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6114896.png)

![3-[[3-(Benzylsulfamoyl)-4-methylbenzoyl]amino]benzoic acid](/img/structure/B6114913.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]propan-1-amine hydrochloride](/img/structure/B6114932.png)
![N-(sec-butyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6114936.png)
